Adenylyl cyclase type 2 agonist-1

Description

BenchChem offers high-quality Adenylyl cyclase type 2 agonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylyl cyclase type 2 agonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

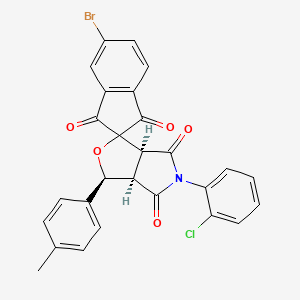

C27H17BrClNO5 |

|---|---|

Molecular Weight |

550.8 g/mol |

IUPAC Name |

(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |

InChI |

InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1 |

InChI Key |

HVCLMGZGIMRDRV-LPOKKUQKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Adenylyl Cyclase Type 2 Agonist-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl cyclase type 2 (AC2) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a myriad of physiological processes. The discovery of selective agonists for AC isoforms is a significant step forward in dissecting their specific roles and therapeutic potential. This technical guide focuses on the mechanism of action of a potent and selective AC2 agonist, herein referred to as Adenylyl Cyclase Type 2 Agonist-1 (AC2A-1). This compound, also known as compound 73 in the primary literature, has demonstrated significant potential as a pharmacological tool and a lead compound for drug discovery, particularly in the context of inflammatory diseases.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to Adenylyl Cyclase Type 2 and cAMP Signaling

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cAMP.[3] There are ten known isoforms of AC in mammals, each with distinct regulatory properties and tissue distribution. AC2 is a membrane-bound isoform that is notably stimulated by G protein βγ subunits and protein kinase C (PKC), in addition to the universally activating Gαs subunit. This complex regulation allows AC2 to act as a coincidence detector, integrating signals from multiple G protein-coupled receptors (GPCRs).

The cAMP produced by AC2 activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors, in turn, phosphorylate a multitude of cellular substrates, leading to changes in gene expression, metabolism, and other cellular functions. The dysregulation of the cAMP pathway is implicated in numerous diseases, making AC isoforms attractive therapeutic targets.

Adenylyl Cyclase Type 2 Agonist-1 (AC2A-1)

AC2A-1 (Compound 73) is a novel, potent, and selective agonist of adenylyl cyclase type 2.[1][2][3][4][5] Its discovery through virtual screening and subsequent biological evaluation has provided a valuable tool for studying the specific functions of AC2.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of AC2A-1, establishing its potency and efficacy.

| Parameter | Value | Cell Line | Reference |

| EC50 | 90 nM | Recombinant human AC2 in HEK293 cells | [1][2][3][4][5] |

| Potency vs. Forskolin (B1673556) | 160-fold more potent | Recombinant human AC2 in HEK293 cells | [3] |

| Effect on IL-6 Expression | Inhibition | Not specified | [1][2][3][4] |

Mechanism of Action

AC2A-1 exerts its effects by directly binding to and activating adenylyl cyclase type 2, leading to an increase in intracellular cAMP levels. This initiates a signaling cascade with various downstream consequences.

Signaling Pathway

The binding of AC2A-1 to AC2 enhances its catalytic activity, resulting in the conversion of ATP to cAMP. The elevated cAMP levels then activate PKA and Epac, which mediate the cellular response. A key observed downstream effect of AC2A-1 is the inhibition of Interleukin-6 (IL-6) expression, suggesting a role in modulating inflammatory responses.[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of AC2A-1. These protocols are representative of standard techniques used in the field.

Cell Culture and Transfection for AC2 Expression

Objective: To prepare human embryonic kidney (HEK293) cells expressing recombinant human adenylyl cyclase type 2 for subsequent assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding human AC2

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 4.5 x 105 to 6.0 x 105 cells per well in 2 mL of complete growth medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

Transfection Complex Preparation: a. In a sterile tube, dilute 1 µg of the AC2 plasmid DNA in 100 µL of Opti-MEM. b. In a separate sterile tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent to 100 µL of Opti-MEM.[6] c. Combine the diluted DNA and the Lipofectamine mixture. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for gene expression before proceeding with functional assays.

Intracellular cAMP Measurement Assay

Objective: To quantify the intracellular cAMP levels in response to AC2A-1 stimulation. The LANCE® Ultra cAMP Kit is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

Materials:

-

HEK293 cells expressing AC2

-

AC2A-1 (Compound 73)

-

Forskolin (as a positive control)

-

LANCE® Ultra cAMP Kit (including Eu-cAMP tracer, ULight™-anti-cAMP antibody, and Detection Buffer)

-

384-well white opaque microplates

-

TR-FRET-compatible plate reader

Protocol:

-

Cell Preparation: Harvest the transfected HEK293 cells and resuspend them in stimulation buffer at the desired concentration (typically 500-2000 cells per well for a 384-well plate).[7]

-

Compound Addition: Add serial dilutions of AC2A-1 or forskolin to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Add the cell suspension to the wells containing the compounds. The total volume is typically 20 µL.[8]

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.[8]

-

Lysis and Detection: a. Prepare the detection mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the Detection Buffer according to the kit instructions.[8] b. Add the detection mix to each well. The detection buffer contains detergents that lyse the cells.[7]

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Measurement: Read the TR-FRET signal at 615 nm (Europium emission) and 665 nm (ULight emission) using a compatible plate reader.[8]

-

Data Analysis: Calculate the 665/615 nm emission ratio. The amount of cAMP in the sample is inversely proportional to this ratio. Generate a standard curve using the provided cAMP standards to determine the concentration of cAMP in the samples. Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Interleukin-6 (IL-6) Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of IL-6 in the cell culture supernatant following treatment with AC2A-1.

Materials:

-

AC2-expressing HEK293 cells (or other relevant cell type)

-

AC2A-1

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Human IL-6 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Protocol:

-

Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of AC2A-1 for a specified time (e.g., 1 hour). c. Stimulate the cells with an inflammatory agent like LPS to induce IL-6 production. Include appropriate controls (untreated, LPS only). d. Incubate for a suitable period (e.g., 24 hours) to allow for IL-6 secretion.

-

Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C. b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Sample Incubation: Wash the plate and add the collected cell culture supernatants and IL-6 standards to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add the biotinylated IL-6 detection antibody. Incubate for 1 hour at room temperature. e. Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark. f. Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed. g. Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the IL-6 standards. Determine the concentration of IL-6 in the samples by interpolating from the standard curve.

Conclusion

Adenylyl Cyclase Type 2 Agonist-1 is a potent and selective tool for the investigation of AC2-mediated signaling pathways. Its ability to modulate cAMP levels and subsequently inhibit IL-6 expression highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of AC2A-1 and the exploration of its therapeutic applications. The continued study of selective AC agonists will undoubtedly deepen our understanding of the intricate roles of cAMP signaling in health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. bioline.ru [bioline.ru]

What is the function of Adenylyl cyclase type 2?

An In-depth Technical Guide to the Function of Adenylyl Cyclase Type 2

Introduction

Adenylyl cyclases (ACs) are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of ATP into the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] There are ten known isoforms of adenylyl cyclase in mammals, nine of which are membrane-bound (AC1-9) and one is soluble (sAC or AC10).[2][3] These isoforms exhibit distinct tissue distribution and are subject to complex regulation, allowing cells to finely tune their cAMP levels in response to a variety of extracellular signals.[4][5]

Adenylyl Cyclase Type 2 (ADCY2 or AC2) is a member of the Group II family of adenylyl cyclases, which also includes AC4 and AC7.[2][3] This group is characterized by its stimulation by the G-protein βγ subunit complex and its insensitivity to calcium (Ca²⁺).[2][3][6] AC2 is highly expressed in the central nervous system, particularly in the brain, as well as in other tissues like the lungs.[1][4][6][7] Its intricate regulation by multiple signaling pathways, including G-proteins and protein kinase C (PKC), positions it as a key integration point for various cellular signals.[8][9] This document provides a comprehensive technical overview of the structure, function, regulation, and experimental analysis of AC2 for researchers, scientists, and professionals in drug development.

Structure of Adenylyl Cyclase Type 2

Like other membrane-bound adenylyl cyclases, AC2 possesses a complex topology. The protein is organized with a short N-terminus, followed by a transmembrane domain (M1) containing six helical segments.[6] This is followed by a large intracellular cytoplasmic domain (C1). The structure then repeats with a second transmembrane domain (M2), also with six helices, and a second cytoplasmic domain (C2).[1][6]

The catalytic core of the enzyme is formed by the interaction of the C1a subdomain from the C1 region and the C2a subdomain from the C2 region.[6][10] These two subdomains are homologous and form an intramolecular "dimer" that constitutes the active site for ATP binding and its conversion to cAMP.[6] The C1b and C2b domains are involved in regulation and dimerization.[10] An essential cofactor for AC2 is magnesium, with two ions binding per subunit.[6]

Core Function and Regulation

The primary function of AC2 is to catalyze the formation of cAMP and pyrophosphate from ATP.[1][6] The cAMP produced acts as a ubiquitous second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn regulate numerous cellular processes including gene transcription and cell survival.[1][10]

The activity of AC2 is intricately regulated by a variety of signaling molecules, making it a crucial node for signal integration.[6][8][9]

Regulation by G-Proteins

AC2 activity is highly controlled by heterotrimeric G-proteins.[6][11]

-

Gαs (stimulatory α subunit): Like all membrane-bound ACs (except AC9), AC2 is stimulated by the activated α-subunit of the stimulatory G-protein (Gαs).[3][4][12]

-

Gβγ (beta-gamma subunit complex): A hallmark of Group II ACs is their stimulation by the Gβγ complex.[4][6] This stimulation is synergistic with Gαs, meaning that the simultaneous presence of both Gαs and Gβγ leads to a much greater activation of AC2 than the sum of their individual effects.[4] The Gβγ subunits can be liberated from G-proteins coupled to inhibitory receptors (Gi/o), allowing for complex crosstalk between signaling pathways.[4]

-

Gq-coupled Receptor Crosstalk: Gβγ subunits released from Gq-coupled muscarinic receptors have been shown to inhibit AC2 activity.[13][14] However, this inhibitory effect is typically masked by the stronger stimulatory signal from PKC activation, which occurs downstream of Gq-coupled receptors.[13]

Regulation by Protein Kinase C (PKC)

AC2 is a key target for pathways that activate PKC.

-

In human embryonic kidney (HEK) cells, Gq-coupled muscarinic receptors stimulate AC2 through a PKC-dependent mechanism to generate localized pools of cAMP.[6]

-

This process can be scaffolded by A-kinase-anchoring proteins (AKAPs), which recruit PKC to activate AC2.[6]

-

Studies have identified specific phosphorylation sites on AC2 that are targeted by PKC. Direct phosphorylation of Serine 490 (Ser⁴⁹⁰) and Serine 543 (Ser⁵⁴³) in the C1b domain is primarily responsible for the stimulation of AC2 by PKC activation.[13][14] A double phosphomimetic mutant (S490/543D) displays increased basal activity, mimicking a PKC-activated state.[13][14]

Other Regulatory Mechanisms

-

Raf Kinase: AC2 can be activated by serine phosphorylation mediated by Raf kinase.[6][12]

-

Calcium (Ca²⁺): AC2 is insensitive to stimulation by Ca²⁺/calmodulin.[4][6][12] However, its activity can be inhibited by micromolar concentrations of free Ca²⁺.[12]

-

Forskolin (B1673556): The plant diterpene forskolin is a potent activator of AC2, acting directly on the catalytic subunit.[5][12] This property is often exploited in experimental settings to study AC function.

Pharmacological Modulation of AC2

The development of isoform-selective modulators for adenylyl cyclases is a significant area of research. While many compounds are non-selective, some show preferential activity towards certain isoforms.

Activators and Inhibitors

| Compound | Type | Target(s) | Potency / Concentration | Notes | Reference(s) |

| Forskolin | Activator | Most transmembrane ACs (1-8) | EC₅₀ ≈ 0.5 µM (for AC1) | Potent, direct activator used experimentally to increase intracellular cAMP. | [2][5] |

| Gαs-GTP | Activator | All transmembrane ACs | 300 nM used in assays | Endogenous activator, stimulates all AC isoforms. | [15] |

| Phorbol Myristate Acetate (PMA) | Activator | Protein Kinase C (PKC) | - | Indirectly activates AC2 via PKC stimulation. | [13][16] |

| SKF-83566 | Inhibitor | Selective for AC2 | IC₅₀ not specified, but selective over AC1 and AC5 | Identified as a selective AC2 inhibitor through high-throughput screening. | [2][16] |

| 2',5'-dideoxyadenosine | Inhibitor | General AC inhibitor | - | Acts at the "P-site" of the enzyme. | [3] |

| KH7 | Inhibitor | Soluble AC (sAC) | IC₅₀ = 3-10 µM | Specific inhibitor for the soluble isoform, used as a control. | [2] |

Physiological and Pathophysiological Roles

Given its high expression in the central nervous system, AC2 is implicated in various neurological processes and diseases.[1][7]

-

Neurological Disorders: Abnormal expression and mutations in the ADCY2 gene have been reported in conditions such as Alzheimer's, Parkinson's, bipolar disorder, and schizophrenia.[1][6][7]

-

Opioid Signaling: AC2 activity is modulated by opioid receptor activation. Acute opioid exposure leads to AC2 stimulation, while chronic exposure can lead to its inhibition, a phenomenon termed "superinhibition".[8][9] This differential regulation has implications for understanding opioid addiction and tolerance.[8]

-

Airway Smooth Muscle Function: In bronchial smooth muscle cells, AC2 selectively couples to E prostanoid type 2 (EP₂) receptors, enhancing cAMP production in response to agonists like butaprost, which suggests a role in regulating airway function.[17]

Experimental Protocols

The study of AC2 function relies on a variety of biochemical and cell-based assays. Below are outlines of key experimental methodologies.

Protocol 1: Membrane Preparation for AC Activity Assays

This protocol describes the isolation of cell membranes containing AC2, typically from cultured cells overexpressing the enzyme.

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293, Sf9) expressing the desired AC2 construct.[15]

-

Harvest cells by centrifugation (e.g., 1000 x g for 10 minutes).

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EDTA, with protease inhibitors).[15]

-

Lyse the cells using nitrogen cavitation (500 psi for 30 min) or Dounce homogenization.[15]

-

-

Differential Centrifugation:

-

Washing and Storage:

-

Resuspend the membrane pellet in a wash buffer (e.g., 20 mM HEPES, 200 mM sucrose, with protease inhibitors) and repeat the high-speed centrifugation.[15]

-

Resuspend the final pellet in a storage buffer. Determine protein concentration using a Bradford assay.

-

Use membranes immediately or flash-freeze in liquid nitrogen and store at -80°C in single-use aliquots.[15]

-

Protocol 2: Adenylyl Cyclase Activity Assay

This assay measures the enzymatic activity of AC2 by quantifying the conversion of radiolabeled ATP to cAMP.

-

Reaction Setup:

-

Enzymatic Reaction:

-

Initiate the reaction by adding the reaction mix to the tubes.

-

Incubate at 30°C for a defined period (e.g., 10 minutes).[15]

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a solution containing SDS, non-radiolabeled ATP, and cAMP (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP).[15]

-

The separation of [³²P]cAMP from unreacted [α-³²P]ATP is classically performed using sequential column chromatography over Dowex and alumina (B75360) columns.

-

-

Quantification:

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in pmol cAMP/min/mg protein).

-

Protocol 3: FRET-based Real-Time Single Cell Imaging

This advanced technique can be used to study the regulation of AC2 and its interactions with other proteins (like G-protein subunits) in living cells.

-

Construct Preparation: Generate fusion proteins of AC2 and its potential regulators with fluorescent proteins suitable for FRET (e.g., CFP and YFP).

-

Cell Transfection: Co-transfect cells with the FRET pair constructs.

-

Imaging:

-

Mount the cells on a microscope equipped for live-cell imaging.

-

Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and the acceptor (e.g., YFP).

-

An increase in FRET signal (acceptor emission upon donor excitation) indicates that the two proteins are in close proximity (<10 nm).

-

-

Data Analysis:

Conclusion

Adenylyl Cyclase Type 2 is a highly regulated enzyme that serves as a critical integration point for multiple G-protein and protein kinase signaling pathways. Its synergistic activation by Gαs and Gβγ, coupled with its stimulation by PKC, allows for sophisticated processing of coincident signals. While insensitive to Ca²⁺/calmodulin, its activity is modulated by free Ca²⁺ and various pharmacological agents. The unique regulatory profile of AC2, combined with its prominent expression in the nervous system, makes it an important subject of study for understanding normal physiology and a potential therapeutic target for a range of neurological and other disorders. Further development of isoform-selective inhibitors will be crucial for dissecting its specific functions and validating its therapeutic potential.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenylyl cyclases (ACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ADCY2 - Wikipedia [en.wikipedia.org]

- 7. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenylyl cyclase type II activity is regulated by two different mechanisms: implications for acute and chronic opioid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Adenylyl cyclase 2 selectively couples to E prostanoid type 2 receptors, whereas adenylyl cyclase 3 is not receptor-regulated in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenylyl Cyclase Type 2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (AC2), encoded by the ADCY2 gene, is a key membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1] As a member of the class III adenylyl cyclase family, AC2 plays a crucial role in integrating a variety of extracellular signals into intracellular responses.[2] Its unique regulatory properties, including conditional stimulation by G protein subunits and phosphorylation by protein kinases, position it as a critical node in cellular signaling networks. This guide provides a comprehensive overview of the AC2 signaling pathway, including its regulation, downstream effectors, physiological roles, and detailed experimental protocols for its study.

Core Signaling Pathway

The central function of AC2 is the production of cAMP, which in turn activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3] PKA activation leads to the phosphorylation of a multitude of substrate proteins, regulating processes such as gene transcription, metabolism, and ion channel activity.[4] The Epac family of guanine (B1146940) nucleotide exchange factors, upon cAMP binding, activates the small GTPases Rap1 and Rap2, influencing cell adhesion, proliferation, and differentiation.[3]

Regulation of AC2 Activity

AC2 activity is intricately regulated by a combination of factors, allowing for fine-tuned control of cAMP production in response to specific stimuli.

-

G Protein Subunits: AC2 is synergistically activated by the Gαs subunit of heterotrimeric G proteins and Gβγ subunits.[5][6] This conditional activation means that signals from Gs-coupled receptors can be amplified in the presence of signals from Gi/o-coupled receptors, which release free Gβγ subunits.[7] Interestingly, the source of the Gβγ subunits can determine their effect, with Gβγ from Gq-coupled muscarinic receptors exerting an inhibitory effect, while those from Gi-coupled somatostatin (B550006) receptors are stimulatory.[7][8]

-

Protein Kinase C (PKC): AC2 is a direct target of PKC-mediated phosphorylation, which enhances its activity.[8][9] This provides a critical point of crosstalk between the phospholipase C (PLC) and adenylyl cyclase signaling pathways.[10] Phosphorylation of AC2 by PKC occurs primarily at serine residues 490 and 543.[7][8]

-

Raf Kinase: Recent evidence has shown that Raf kinase can associate with and phosphorylate AC2, leading to its activation.[11] This links the Ras/Raf/MEK/ERK signaling cascade to cAMP production.

-

Forskolin (B1673556): The plant diterpene forskolin is a potent, non-receptor-mediated activator of most adenylyl cyclase isoforms, including AC2, and is widely used as a research tool.[12]

-

Calcium: AC2 is insensitive to direct stimulation by Ca2+/calmodulin, a property that distinguishes it from other AC isoforms like AC1 and AC8.[1][13] However, it can be inhibited by micromolar concentrations of free Ca2+.[11]

Quantitative Data

Tissue Expression of ADCY2

The expression of the ADCY2 gene varies across different human tissues, with the highest levels observed in the brain and skeletal muscle. The following tables summarize the mRNA and protein expression levels in various tissues.

Table 1: ADCY2 mRNA Expression in Human Tissues [1][2]

| Tissue | Normalized TPM (nTPM) |

| Skeletal Muscle | 5.3 |

| Brain - Anterior Cingulate Cortex (BA24) | 5.0 |

| Brain - Frontal Cortex (BA9) | 4.8 |

| Brain - Cortex | 4.4 |

| Brain - Amygdala | 4.1 |

| Adipose Tissue | Moderate |

| Adrenal Gland | Moderate |

| Lung | Low |

| Heart Muscle | Low |

| Kidney | Low |

| Liver | Low |

Data sourced from the Human Protein Atlas, combining GTEx, Illumina, BioGPS, and SAGE datasets. nTPM: normalized Transcripts Per Million.

Table 2: ADCY2 Protein Expression in Human Tissues [9][14]

| Tissue | Expression Level |

| Central Nervous System (CNS) | High |

| Adrenal Gland | High |

| Stomach (glandular cells) | Strong |

| Cervix (glandular cells) | Strong |

| Spleen (red pulp) | Strong |

| Testis (Leydig cells) | Strong |

| Skeletal Muscle | Moderate to Weak |

| Smooth Muscle | Moderate to Weak |

| Heart Muscle | Not detected |

| Liver | Not detected |

| Kidney | Not detected |

Data based on immunohistochemistry from the Human Protein Atlas. Expression levels are qualitative (High, Strong, Moderate, Weak, Not detected).

Inhibitor Potency against AC2

Several small molecules have been identified as inhibitors of adenylyl cyclases. The following table provides Ki values for some of these inhibitors against AC2.

Table 3: Inhibitory Constants (Ki) of Various Compounds against AC2 [15]

| Inhibitor | Ki (µM) | Notes |

| MANT-ATP | 0.46 | Competitive inhibitor, binds to the catalytic site. |

| TNP-ATP | 2.4 | Competitive inhibitor, binds to the catalytic site. |

| MANT-ITP | 0.33 | Competitive inhibitor, binds to the catalytic site. |

| SQ 22,536 | 2600 (IC50) | Non-competitive P-site inhibitor. |

Ki values are from assays performed in the presence of Mn2+.

Experimental Protocols

Adenylyl Cyclase Activity Assay

This protocol describes a method for measuring the enzymatic activity of AC2 in cell membranes, based on the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

ATP (1 mM)

-

[α-³²P]ATP

-

cAMP (1 mM, unlabeled)

-

Creatine kinase (100 units/ml)

-

3-isobutyl-1-methylxanthine (IBMX, 1 mM)

-

Cell membranes expressing AC2

-

Activators (e.g., Forskolin, Gpp(NH)p) or inhibitors

-

Dowex AG 50W-X4 resin

-

Alumina (B75360) columns

-

Scintillation fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl, MgCl₂, ATP, an ATP regenerating system (creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (IBMX).

-

Initiate Reaction: Add cell membranes (20-50 µg of protein) to the reaction mixture. Add activators or inhibitors as required. Initiate the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and unlabeled ATP and cAMP.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.[16]

-

Quantification: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.

-

Calculate Activity: Calculate the adenylyl cyclase activity as picomoles of cAMP produced per minute per milligram of protein.

Co-Immunoprecipitation (Co-IP) of AC2

This protocol details the co-immunoprecipitation of AC2 to identify interacting proteins.[10][17][18][19][20]

Materials:

-

Cells expressing tagged AC2 (e.g., HA-tag, FLAG-tag)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-tag antibody (e.g., anti-HA)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag on AC2 overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

FRET-based cAMP Assay in Live Cells

This protocol describes the use of a genetically encoded FRET-based biosensor to measure real-time changes in intracellular cAMP levels.[21][22][23][24][25]

Materials:

-

Cells expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors like H188)

-

Cell culture medium

-

Stimulants (e.g., agonists for GPCRs coupled to AC2)

-

Forskolin (as a positive control)

-

Fluorescence plate reader or microscope capable of FRET measurements (e.g., with CFP and YFP filter sets)

Procedure:

-

Cell Seeding: Seed cells expressing the cAMP biosensor in a multi-well plate suitable for fluorescence measurements.

-

Baseline Measurement: Before stimulation, measure the baseline FRET ratio (e.g., YFP emission / CFP emission) in the cells.

-

Stimulation: Add the stimulant of interest to the cells.

-

Real-time FRET Measurement: Immediately after adding the stimulant, begin recording the FRET ratio over time. A decrease in the FRET ratio for Epac-based sensors typically indicates an increase in cAMP levels.

-

Data Analysis: Normalize the FRET ratio changes to the baseline to determine the relative change in cAMP concentration. Dose-response curves can be generated by stimulating with different concentrations of the agonist.

Visualizations

Signaling Pathways

Caption: AC2 Signaling Pathway.

Experimental Workflows

Caption: Adenylyl Cyclase Activity Assay Workflow.

Caption: Co-Immunoprecipitation Workflow.

Conclusion

The adenylyl cyclase type 2 signaling pathway is a highly regulated and versatile system for transducing a wide array of extracellular signals into intracellular cAMP-mediated responses. Its unique sensitivity to coincident signals from different G protein-coupled receptors and its regulation by protein kinase C make it a critical integrator of diverse signaling inputs. Understanding the intricacies of the AC2 pathway is essential for researchers in signal transduction and for professionals involved in the development of therapeutics targeting cAMP signaling. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathophysiological roles of this important enzyme.

References

- 1. Tissue expression of ADCY2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. genecards.org [genecards.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Adenylyl Cyclase 5 Regulation by Gβγ Involves Isoform-Specific Use of Multiple Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. assaygenie.com [assaygenie.com]

- 11. uniprot.org [uniprot.org]

- 12. amsbio.com [amsbio.com]

- 13. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue expression of ADCY2 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 15. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [bio-protocol.org]

- 22. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [en.bio-protocol.org]

- 23. resources.revvity.com [resources.revvity.com]

- 24. researchgate.net [researchgate.net]

- 25. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Adenylyl Cyclase Type 2 Agonist-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Adenylyl Cyclase Type 2 Agonist-1, a potent and selective activator of adenylyl cyclase type 2 (AC2). This document details the scientific journey from initial virtual screening to the identification of a lead compound, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction

Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[1] The AC family consists of ten isoforms, with adenylyl cyclase type 2 (AC2) being a promising therapeutic target for a variety of diseases. The discovery of selective agonists for AC2 has been a significant challenge. This document focuses on a novel and potent AC2 agonist, referred to as Compound 73, which emerged from a targeted drug discovery campaign.[1] This agonist holds potential as a chemical probe to investigate the physiological functions of AC2 and as a lead compound for the development of new therapeutics.[1][2]

Discovery Workflow

The identification of Adenylyl Cyclase Type 2 Agonist-1 was the result of a systematic drug discovery process that integrated computational and experimental approaches. The workflow progressed from a broad in-silico screening to focused in-vitro validation and lead optimization.

Quantitative Data Summary

The pharmacological activity of the lead compound, Adenylyl Cyclase Type 2 Agonist-1 (Compound 73), and the initial hit (Compound 8) were quantified to determine their potency. The data is summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| Adenylyl Cyclase Type 2 Agonist-1 (Compound 73) | Adenylyl Cyclase Type 2 (AC2) | EC50 | 90 nM | [1][2] |

| Hit Compound 8 | Adenylyl Cyclase Type 2 (AC2) | EC50 | 8.10 µM | [1] |

| Forskolin (reference agonist) | Adenylyl Cyclase | - | ~14.4 µM (based on 160-fold less potency than Compound 73) | [1] |

Experimental Protocols

Docking-Based Virtual Screening

The initial phase of the discovery process involved a docking-based virtual screening to identify potential AC2 agonists from a chemical library.

Methodology:

-

Target Preparation: A homology model of the human AC2 protein was constructed and prepared for docking. The binding site was defined based on the known binding pocket of adenylyl cyclases.

-

Ligand Library Preparation: A library of small molecules was prepared by generating 3D conformations and assigning appropriate chemical properties.

-

Molecular Docking: The compound library was docked into the prepared AC2 binding site using molecular docking software.

-

Hit Selection: Compounds were ranked based on their predicted binding affinity and interactions with key residues in the AC2 active site. A selection of top-ranking compounds was chosen for experimental validation.

Cell-Based Biological Assays for AC2 Activity

The activity of the selected compounds was evaluated using a cell-based assay designed to measure the intracellular accumulation of cAMP in response to AC2 activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were transiently transfected to express recombinant human AC2.

-

Compound Treatment: The transfected cells were treated with varying concentrations of the test compounds.

-

cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, such as a cAMP-Glo™ Assay or an ELISA-based kit. The luminescence or colorimetric signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The dose-response curves were generated, and the EC50 values were calculated to determine the potency of the compounds.

Synthesis of Adenylyl Cyclase Type 2 Agonist-1 (Compound 73)

While the specific, step-by-step synthesis protocol for Compound 73 is not detailed in the primary publication, the general approach involved the chemical modification of the initial hit compound (Compound 8) based on structure-activity relationship (SAR) studies. This process of lead optimization aimed to improve the potency and selectivity of the agonist.

Signaling Pathway

Adenylyl cyclase 2 is a transmembrane enzyme that, upon activation, catalyzes the conversion of ATP to cAMP. This second messenger then initiates a downstream signaling cascade primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

Activation of PKA and EPAC by cAMP leads to the phosphorylation of various downstream target proteins, ultimately resulting in a specific cellular response. In the context of Compound 73, this signaling cascade has been shown to inhibit the expression of Interleukin-6 (IL-6), suggesting its potential therapeutic application in inflammatory conditions.[1]

Conclusion

The discovery of Adenylyl Cyclase Type 2 Agonist-1 (Compound 73) represents a significant advancement in the field of adenylyl cyclase pharmacology. The systematic approach, combining virtual screening with cell-based assays and SAR-guided lead optimization, has yielded a potent and selective tool for studying AC2 biology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of inflammatory diseases.

References

Pharmacological Profile of Adenylyl Cyclase Type 2 Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Adenylyl Cyclase Type 2 (AC2) Agonist-1, also identified as Compound 73. This novel small molecule has emerged as a potent and selective activator of AC2, an enzyme pivotal in cellular signaling cascades through the synthesis of the second messenger cyclic AMP (cAMP). This document collates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Pharmacological Data

AC2 Agonist-1 (Compound 73) has been identified as a highly potent agonist of human adenylyl cyclase type 2. The key efficacy parameter, its EC50, has been determined to be 90 nM.[1][2][3][4] This demonstrates a significant potency, reported to be 160-fold greater than the well-known adenylyl cyclase activator, Forskolin.[5] Furthermore, this compound has been shown to selectively activate AC2 and subsequently inhibit the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), indicating its potential as a therapeutic agent in respiratory diseases.[1][2]

| Parameter | Value | Description | Reference |

| Compound Name | Adenylyl cyclase type 2 agonist-1 (Compound 73) | A novel small molecule agonist of AC2. | [5] |

| Target | Adenylyl Cyclase Type 2 (AC2) | A membrane-bound enzyme that catalyzes the formation of cAMP from ATP. | [5] |

| EC50 | 90 nM | The concentration of the agonist that gives a half-maximal response. | [1][2][3][4] |

| Reported Potency Comparison | 160-fold more potent than Forskolin | Comparative potency against a standard adenylyl cyclase activator. | [5] |

| Downstream Effect | Inhibition of Interleukin-6 (IL-6) expression | A key anti-inflammatory effect mediated by AC2 activation. | [1][2] |

Signaling Pathway and Mechanism of Action

Adenylyl cyclase 2 is a key enzyme in the G protein-coupled receptor (GPCR) signaling pathway. Upon activation by stimulatory G proteins (Gαs), AC2 converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses. AC2 Agonist-1 directly activates AC2, bypassing the need for GPCR stimulation, leading to a robust increase in cAMP and subsequent downstream signaling events, including the modulation of gene expression, such as the inhibition of IL-6.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Adenylyl Cyclase Activity Assay

This protocol outlines the procedure for determining the agonist activity of compounds on adenylyl cyclase type 2.

Objective: To measure the EC50 of Adenylyl Cyclase Type 2 Agonist-1.

Materials:

-

HEK293 cells stably expressing human AC2 (recombinant hAC2 + HEK293 cells).[5]

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Phosphate-Buffered Saline (PBS).

-

Adenylyl Cyclase Type 2 Agonist-1 (Compound 73).

-

Forskolin (as a positive control).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio).

-

Multi-well plates (e.g., 384-well).

-

Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

Procedure:

-

Cell Culture: Culture the recombinant hAC2 + HEK293 cells in appropriate medium until they reach the desired confluency.

-

Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of Adenylyl Cyclase Type 2 Agonist-1 and Forskolin in an appropriate assay buffer.

-

Compound Addition: Remove the culture medium from the wells and add the diluted compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Add the lysis and detection reagents from the cAMP assay kit to each well according to the manufacturer's instructions.

-

Signal Measurement: Read the plate on a compatible plate reader to measure the cAMP levels.

-

Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Interleukin-6 (IL-6) Expression Assay

This protocol describes how to measure the inhibitory effect of Adenylyl Cyclase Type 2 Agonist-1 on IL-6 expression.

Objective: To determine the effect of AC2 Agonist-1 on IL-6 production in a relevant cell line.

Materials:

-

A suitable cell line for IL-6 expression studies (e.g., human bronchial smooth muscle cells or a macrophage cell line).

-

Cell culture medium and supplements.

-

Adenylyl Cyclase Type 2 Agonist-1 (Compound 73).

-

An inflammatory stimulus to induce IL-6 expression (e.g., TNF-α or LPS).

-

ELISA kit for human IL-6.

-

Multi-well plates (e.g., 96-well).

-

ELISA plate reader.

Procedure:

-

Cell Culture and Seeding: Culture the chosen cell line and seed into 96-well plates. Allow cells to adhere.

-

Pre-treatment with Agonist: Treat the cells with various concentrations of Adenylyl Cyclase Type 2 Agonist-1 for a specified pre-incubation period.

-

Stimulation of IL-6 Production: Add the inflammatory stimulus (e.g., TNF-α) to the wells to induce IL-6 expression. Include a control group without the stimulus.

-

Incubation: Incubate the plate for a sufficient time to allow for IL-6 secretion into the cell culture supernatant (e.g., 24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.

-

Absorbance Measurement: Read the absorbance of each well using an ELISA plate reader.

-

Data Analysis: Generate a standard curve from the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample. Plot the IL-6 concentration against the concentration of AC2 Agonist-1 to determine its inhibitory effect.

Conclusion and Future Directions

Adenylyl Cyclase Type 2 Agonist-1 (Compound 73) represents a significant advancement in the development of selective modulators for adenylyl cyclase isoforms. Its high potency and demonstrated anti-inflammatory effects through the inhibition of IL-6 expression underscore its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics, particularly for respiratory diseases.

Future research should focus on a more comprehensive characterization of its pharmacological profile. This includes determining its binding affinity (Ki or Kd) for AC2, assessing its selectivity against a full panel of other adenylyl cyclase isoforms, and conducting broader off-target screening to ensure its specificity. Furthermore, in vivo studies are warranted to evaluate its efficacy, pharmacokinetic properties, and safety profile in relevant disease models. The detailed experimental protocols provided herein serve as a foundation for these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenylyl cyclase type 2 agonist-1 | CAS#:2414908-52-2 | Chemsrc [chemsrc.com]

- 3. Adenylyl cyclase type 2 agonist-1|Cas# 2414908-52-2 [glpbio.cn]

- 4. biocat.com [biocat.com]

- 5. The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Activation: A Technical Guide to the Structure-Activity Relationship of Adenylate Cyclase 2 (AC2) Modulators

For Researchers, Scientists, and Drug Development Professionals

Adenylate cyclase type 2 (AC2) is a key signaling enzyme that, upon activation, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes. Unlike many cell surface receptors, AC2 does not possess a classical agonist binding pocket for small molecules. Instead, its activity is allosterically modulated by a complex interplay of protein-protein interactions and post-translational modifications. This technical guide delves into the structure-activity relationships (SAR) of the primary activators of AC2, providing a comprehensive overview for researchers and drug development professionals seeking to understand and manipulate this important therapeutic target.

Mechanisms of Adenylate Cyclase 2 Activation

The activation of AC2 is a multifaceted process principally governed by three main inputs:

-

Direct activation by Forskolin (B1673556) and its derivatives: Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a non-selective activator of most adenylate cyclase isoforms, including AC2. It binds directly to the catalytic domain of the enzyme.

-

Stimulation by G-protein βγ subunits (Gβγ): Upon activation of certain G-protein-coupled receptors (GPCRs), the Gβγ dimer dissociates from the Gα subunit and can directly interact with and activate AC2. The stimulatory or inhibitory effect is dependent on the G-protein source.

-

Phosphorylation by Protein Kinase C (PKC): AC2 activity is enhanced following phosphorylation at specific serine residues by Protein Kinase C, an event triggered by signaling pathways that increase intracellular diacylglycerol (DAG) and calcium levels.

This guide will explore the SAR of each of these activation mechanisms, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.

Structure-Activity Relationship of AC2 Activators

Forskolin and its Derivatives

Forskolin and its analogs represent the most direct pharmacological tools for activating adenylate cyclases. Their activity is highly dependent on the integrity of several key functional groups.

Key Structural Features for Activity:

The general SAR for forskolin derivatives in activating adenylate cyclases is summarized below. It is important to note that much of the early research was conducted on mixed adenylate cyclase preparations, and isoform-specific data, particularly for AC2, is more limited.

-

7β-Acetoxy and 6β-Hydroxy Groups: Modifications at these positions are generally well-tolerated, and in some cases, can lead to derivatives with altered potency or isoform selectivity.

-

1α- and 9α-Hydroxy Groups: These groups are critical for activity. Their removal or derivatization leads to a significant loss of potency.

-

11-Keto Group: Reduction of the 11-keto group to an 11β-hydroxy derivative retains activity.

-

14,15-Vinyl Group: Reduction or epoxidation of the vinyl group at positions 14 and 15 generally reduces or abolishes activity.

Quantitative Data on Forskolin Derivatives for AC Activation

| Compound | Modification | Relative Potency/Efficacy | Reference |

| Forskolin | - | Baseline | General knowledge |

| 1,9-Dideoxyforskolin | Removal of 1α and 9α hydroxyls | Inactive | [1] |

| 7-Desacetylforskolin | Removal of 7β-acetyl group | Active, less potent than forskolin | [1] |

| 11β-Hydroxyforskolin | Reduction of 11-keto group | Active | [1] |

| 14,15-Dihydroforskolin | Reduction of 14,15-vinyl group | Reduced activity | [1] |

Note: This table is a qualitative summary based on available literature. EC50 values for AC2 specifically are not consistently reported across a wide range of derivatives.

G-protein βγ Subunits (Gβγ)

The Gβγ dimer is a crucial physiological activator of AC2. The interaction is complex, involving multiple contact sites on both AC2 and the Gβγ complex. The specific isoforms of the Gβ and Gγ subunits can influence the interaction and the extent of AC2 activation.

Key Interaction Sites:

Research has identified several regions on AC2 that are critical for its interaction with Gβγ:

-

C1a domain (residues 339-360): A novel Gβγ-binding site.

-

C1b domain (residues 495-514, the "PFAHL" motif): Confirmed to bind Gβγ and is involved in stimulation.

-

C1b domain (residues 578-602): Another Gβγ-binding site involved in stimulation.

-

C2 domain ("QEHA" motif): A previously described Gβγ interaction site.

The source of the Gβγ dimer is also critical. Gβγ released from Gαi-coupled receptors is stimulatory, whereas Gβγ from Gαq-coupled receptors can be inhibitory, although this inhibition is often masked by the stronger stimulatory effect of PKC activation downstream of Gαq.[2]

Quantitative Data on AC2-Gβγ Interaction

The binding affinities of peptides derived from AC2 to Gβγ have been determined, providing quantitative insight into these interactions.

| AC2 Peptide | Binding Affinity (KD) to Gβγ | Reference |

| C1b PFAHL (495-514) | 2.7 - 4.7 nM | [3] |

| QEHA (C2 domain) | 13.9 nM | [3] |

| C1a (339-360) | 40.5 nM | [3] |

| C1b (578-602) | 102 nM | [3] |

These data highlight that multiple regions of AC2 contribute to the high-affinity interaction with Gβγ, leading to its synergistic activation in the presence of Gαs.

Protein Kinase C (PKC) Activators

AC2 is a substrate for Protein Kinase C (PKC), and its phosphorylation leads to a significant increase in its catalytic activity. This represents an indirect mechanism of AC2 activation.

Key Phosphorylation Sites:

Site-directed mutagenesis studies have identified two key serine residues in the C1b domain of AC2 as the primary targets for PKC-mediated phosphorylation:

Mutation of these sites to alanine (B10760859) (S490A/S543A) abolishes the stimulatory effect of PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA).[2]

Structure-Activity Relationship of PKC Activators:

The SAR for AC2 activation by PKC modulators is essentially the SAR of PKC activators themselves. These compounds typically mimic the action of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.

-

Phorbol Esters (e.g., PMA): Potent activators of most PKC isoforms. The ester functionalities at C12 and C13 are critical for activity.

-

Diacylglycerol Analogs (e.g., 1,2-dioctanoyl-sn-glycerol (B43705) - DOG): Cell-permeable analogs that mimic endogenous DAG and activate PKC. The stereochemistry and the length of the acyl chains are important for activity.

While a detailed SAR of various PKC activators specifically for their effect on AC2 phosphorylation and activation is not extensively documented, it is understood that activators of conventional (cPKC) and novel (nPKC) isoforms are effective. The specific PKC isoforms responsible for AC2 phosphorylation in different cellular contexts are an area of ongoing research.

Experimental Protocols

In Vitro Adenylate Cyclase Activity Assay

This protocol is a generalized method for measuring the enzymatic activity of adenylate cyclase in membrane preparations.

Materials:

-

Membrane preparation containing AC2

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

[α-³²P]ATP (radiolabeled substrate)

-

Activators (e.g., Forskolin, purified Gβγ subunits)

-

Stop solution: 100 mM EDTA, 1% SDS

-

Dowex and Alumina chromatography columns

-

Scintillation counter and fluid

Procedure:

-

Thaw the membrane preparation on ice.

-

Prepare reaction tubes containing assay buffer and the desired concentration of activators.

-

Add [α-³²P]ATP to the assay buffer.

-

Initiate the reaction by adding the membrane preparation to the reaction tubes.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Calculate the specific activity of adenylate cyclase (e.g., in pmol cAMP/min/mg protein).

Whole-Cell cAMP Accumulation Assay

This protocol measures the accumulation of cAMP in intact cells in response to AC2 activation.

Materials:

-

Cells expressing AC2 (e.g., HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX)

-

Test compounds (PKC activators, GPCR agonists)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with the test compounds for a specified time.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Normalize the cAMP levels to the protein concentration or cell number.

PKC-Mediated Phosphorylation of AC2

This protocol is designed to assess the direct phosphorylation of AC2 by PKC.

Materials:

-

Purified or immunoprecipitated AC2

-

Active PKC enzyme

-

Kinase buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2

-

[γ-³²P]ATP

-

PKC activators (e.g., PMA, DOG) and lipids (e.g., phosphatidylserine)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Set up the kinase reaction by combining AC2, active PKC, and kinase buffer in a reaction tube.

-

Add PKC activators and lipids.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated AC2.

-

Quantify the phosphorylation signal.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to AC2 activation.

Caption: Overview of AC2 Activation Pathways.

Caption: Workflow for cAMP Accumulation Assay.

Conclusion

The regulation of adenylate cyclase 2 is a paradigm of complex signal integration at the cellular level. While not a traditional "druggable" target with a well-defined agonist binding pocket, the modulation of its activity through understanding the structure-activity relationships of its activators—forskolin derivatives, Gβγ subunits, and PKC activators—offers promising avenues for therapeutic intervention. This guide provides a foundational understanding of these intricate relationships and the experimental approaches required to probe them further. Future research focused on isoform-selective modulators of AC2 and a deeper understanding of the interplay between its various activation pathways will be crucial for the development of novel therapeutics targeting the cAMP signaling cascade.

References

- 1. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Adenylyl Cyclase Type 2 (AC2) Expression in Human Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (AC2), encoded by the ADCY2 gene, is a key enzyme in intracellular signal transduction.[1][2] As a member of the adenylyl cyclase family, its primary function is to catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes.[1] In the central nervous system (CNS), AC2 is abundantly and widely expressed, playing a crucial role in neurotransmission and neuronal function.[1] Dysregulation of AC2 expression and activity has been implicated in various neurological and psychiatric disorders, making it a molecule of significant interest for therapeutic development.[1][2] This technical guide provides an in-depth overview of AC2 expression in human brain tissue, its signaling pathways, and detailed protocols for its detection and quantification.

Data Presentation: AC2 Expression in Human Brain Regions

Quantitative data on AC2 expression across different human brain regions is available through large-scale transcriptomic datasets such as the Genotype-Tissue Expression (GTEx) portal and the Allen Human Brain Atlas.[3][4] These resources provide RNA sequencing data that can be used to compare relative expression levels. Based on these and other qualitative studies, the following table summarizes the relative expression of Adenylyl Cyclase Type 2 (ADCY2) mRNA in various regions of the human brain.

| Brain Region | Relative Expression Level | Method of Detection | Reference |

| Cerebral Cortex | |||

| Frontal Cortex | High | In situ hybridization, RT-PCR | [1] |

| Temporal Cortex | High | In situ hybridization | [1] |

| Occipital Cortex | Medium | In situ hybridization | |

| Parietal Cortex | Medium | In situ hybridization | |

| Hippocampus | |||

| CA1 Region | Strong | In situ hybridization | [1] |

| CA4 Region | Strong | In situ hybridization | [1] |

| Olfactory Bulb | High | In situ hybridization | [1] |

| Cerebellum | |||

| Granule Cells | Strong | In situ hybridization | [1] |

| Subcortical Structures | |||

| Superior Colliculus | Strong | In situ hybridization | [1] |

| Inferior Colliculus | Strong | In situ hybridization | [1] |

| Brain Stem | Strong | In situ hybridization | [1] |

Signaling Pathway of Adenylyl Cyclase Type 2

Adenylyl cyclase type 2 is a membrane-bound enzyme that is regulated by G protein-coupled receptors (GPCRs).[1] Specifically, AC2 is stimulated by the Gs alpha subunit (Gαs) and the G beta-gamma complex (Gβγ).[1] Upon activation, AC2 converts ATP into cAMP. This second messenger then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] PKA and Epac, in turn, regulate a multitude of cellular functions, including gene transcription, ion channel activity, and synaptic plasticity, by phosphorylating various substrate proteins.

Experimental Protocols

In Situ Hybridization for AC2 mRNA Detection in Human Brain Tissue

This protocol is adapted from standard in situ hybridization techniques for formalin-fixed, paraffin-embedded (FFPE) human brain tissue.

1. Tissue Preparation:

- Obtain post-mortem human brain tissue, fixed in 10% neutral buffered formalin and embedded in paraffin.

- Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.

- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) washes to water.

2. Pre-hybridization:

- Treat sections with Proteinase K to improve probe penetration.

- Wash with PBS.

- Acetylate with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

- Dehydrate through a graded series of ethanol and air dry.

3. Hybridization:

- Prepare a hybridization solution containing a labeled antisense RNA probe for human AC2.

- Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for the probe.

4. Post-hybridization Washes:

- Remove coverslips and wash sections in a series of increasingly stringent salt solutions (SSC) and temperatures to remove unbound probe.

- Treat with RNase A to remove any remaining single-stranded RNA.

5. Detection:

- For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

- Wash and then add a chromogenic substrate for AP, such as NBT/BCIP, to visualize the signal.

- For radio-labeled probes, dip slides in photographic emulsion and expose for a designated time before developing.

6. Counterstaining and Mounting:

- Counterstain with a nuclear stain like Nuclear Fast Red.

- Dehydrate, clear in xylene, and mount with a permanent mounting medium.

Immunohistochemistry for AC2 Protein Detection in Human Brain Tissue

This protocol outlines the steps for detecting AC2 protein in FFPE human brain sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene to remove paraffin.

- Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.

- Allow slides to cool to room temperature.

3. Blocking:

- Wash sections in a buffer such as PBS or TBS.

- Block endogenous peroxidase activity with a hydrogen peroxide solution.

- Block non-specific antibody binding by incubating with a blocking solution (e.g., normal serum from the species of the secondary antibody).

4. Primary Antibody Incubation:

- Incubate sections with a primary antibody specific to human Adenylyl Cyclase Type 2, diluted in an appropriate antibody diluent, overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Wash sections to remove unbound primary antibody.

- Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

- Wash, and then incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin).

- Wash, and apply a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

6. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin (B73222) to visualize cell nuclei.

- Dehydrate sections through a graded series of ethanol.

- Clear in xylene and mount with a permanent mounting medium.

Experimental Workflow for Quantification

The quantification of AC2 expression in human brain tissue typically follows a multi-step workflow, from sample acquisition to data analysis. The specific techniques employed will depend on whether mRNA or protein levels are being measured.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microarray Data :: Allen Brain Atlas: Human Brain [human.brain-map.org]

The Role of Adenylyl Cyclase Type 2 in Neuronal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (AC2) is a key enzyme in neuronal signal transduction, catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. As a member of the adenylyl cyclase family, AC2 plays a critical role in integrating various extracellular signals to modulate a wide array of neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression.[1] Its unique regulatory properties, particularly its sensitivity to G-protein subunits and protein kinase C (PKC), position it as a crucial node in neuronal signaling networks. Dysregulation of AC2 has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the current understanding of AC2's role in neuronal function, with a focus on its molecular characteristics, signaling pathways, and the experimental methodologies used to study it.

Molecular Characteristics of Adenylyl Cyclase Type 2

AC2 is a transmembrane protein with a complex structure that dictates its function and regulation. It is characterized by two transmembrane domains, each comprising six helices, and two intracellular catalytic domains. An essential cofactor for AC2 is magnesium, with two ions binding per subunit.[2]

Table 1: Molecular and Kinetic Properties of Adenylyl Cyclase Type 2

| Property | Value | Reference |

| Gene | ADCY2 | [2] |

| Protein Size | 1091 amino acids | [2] |

| Molecular Weight | ~123 kDa | [1] |

| Substrate | Mg²⁺-ATP | [3] |

| Product | cAMP + Pyrophosphate | [3] |

| Apparent Km for ATP | 0.3-0.6 mM (in adipocyte membranes) | [2] |

| Vmax | Data not available |

Regulation of Adenylyl Cyclase Type 2 Activity

The activity of AC2 is tightly controlled by a variety of signaling molecules, allowing it to function as a coincidence detector, integrating signals from multiple pathways.

Regulation by G-Proteins

AC2 is synergistically activated by the Gαs subunit and Gβγ subunits of heterotrimeric G-proteins.[4] Gαs, typically activated by Gs-coupled receptors, directly stimulates AC2 activity. The Gβγ complex, which can be released from both Gi/o- and Gq-coupled receptors, further enhances this stimulation.[5] This conditional stimulation by Gβγ is a hallmark of the AC2 subfamily.[4]

Regulation by Protein Kinase C (PKC)

AC2 is a substrate for PKC, and its phosphorylation by this kinase leads to a potentiation of its activity.[6] Activation of Gq-coupled receptors, such as muscarinic acetylcholine (B1216132) receptors, triggers the production of diacylglycerol (DAG), which in turn activates PKC.[6] PKC then phosphorylates AC2 at two key serine residues, Ser490 and Ser543, leading to enhanced cAMP production.[7]

Insensitivity to Calcium/Calmodulin

Unlike some other adenylyl cyclase isoforms (e.g., AC1 and AC8), AC2 is insensitive to regulation by calcium/calmodulin.[3] This property distinguishes its role in neuronal signaling from that of the calcium-sensitive adenylyl cyclases.

Table 2: Quantitative Modulation of Adenylyl Cyclase Type 2 Activity

| Modulator | Fold Activation (approx.) | Conditions | Reference |

| Gαs | ~5-10 | In the presence of Gβγ | [4] |

| Gβγ | ~5-10 | In the presence of Gαs | [4] |

| PMA (PKC activator) | Synergistic with Gαs | HEK293 cells expressing AC2 | [6] |

Signaling Pathways Involving Adenylyl Cyclase Type 2

AC2 is a central component of complex signaling cascades in neurons. Its activation leads to the production of cAMP, which in turn activates downstream effectors to modulate neuronal function.

Upstream Signaling to AC2

Caption: Upstream signaling pathways regulating AC2 activity.

Downstream Signaling from AC2

The cAMP produced by AC2 activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8]

Caption: Downstream signaling cascades initiated by AC2-generated cAMP.

Role of Adenylyl Cyclase Type 2 in Neuronal Function

AC2's strategic position as an integrator of Gs, Gq, and Gi/o signaling pathways allows it to play a nuanced role in various aspects of neuronal function.

Synaptic Plasticity

The cAMP signaling pathway is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. In the hippocampus, cAMP is a critical mediator of long-term potentiation (LTP).[9] Both PKA and EPAC, downstream effectors of cAMP, have been shown to contribute to different forms of synaptic plasticity.[5][10] For instance, at the mossy fiber-CA3 synapse, both PKA and Epac2 are involved in cAMP-dependent potentiation of neurotransmitter release.[5] AC2, by responding to coincident activation of multiple receptor types, can fine-tune the cAMP signals required for the induction and maintenance of synaptic plasticity.

Neurotransmitter Release

cAMP signaling is known to modulate neurotransmitter release from presynaptic terminals. PKA can phosphorylate several proteins involved in the synaptic vesicle cycle, such as RIM1α and Rabphilin, thereby regulating the probability of neurotransmitter release.[9] EPAC activation has also been shown to promote transmitter release.[5] Given AC2's widespread expression in the brain, it is likely a key contributor to the cAMP-dependent regulation of the release of various neurotransmitters.

Adenylyl Cyclase Type 2 in Neurological Disorders